molecular formula C5H9NO2 B032310 4-hydroxy-2-Piperidinone CAS No. 476014-76-3

4-hydroxy-2-Piperidinone

Cat. No. B032310
CAS RN: 476014-76-3
M. Wt: 115.13 g/mol
InChI Key: PRCAKTIAKXMBQF-UHFFFAOYSA-N
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Description

4-hydroxy-2-Piperidinone is an organic compound with the molecular formula C5H9NO2 . It is a synthetic intermediate in the synthesis of pharmaceutical goods . It is a white crystalline solid with a distinctive amine and bitter taste .


Synthesis Analysis

Piperidones, including 4-hydroxy-2-Piperidinone, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of various 6-substituted-4-hydroxy-2-pyridinones has been reported .


Molecular Structure Analysis

The molecular weight of 4-hydroxy-2-Piperidinone is 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 115.063328530 g/mol .


Chemical Reactions Analysis

Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

4-hydroxy-2-Piperidinone has a topological polar surface area of 49.3 Ų . It has a heavy atom count of 8 . The complexity of the molecule is 103 .

Scientific Research Applications

Role in Drug Design and Pharmaceuticals

Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidinones are also found in various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties.

Synthesis of Various Piperidine Derivatives

4-hydroxy-2-Piperidinone can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidinones, including 4-hydroxy-2-Piperidinone, have been found to exhibit biological and pharmacological activity . This makes them valuable in the development of potential drugs.

Organophotocatalysed Synthesis

4-hydroxy-2-Piperidinone can be used in organophotocatalysed synthesis . This process enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Precursors for Piperidines

4-hydroxy-2-Piperidinone serves as a key precursor for the synthesis of multi-substituted piperidines and medicinally relevant compounds . Piperidines are among the second-most prevalent heterocycles in pharmaceutical core structures .

Safety and Hazards

The safety data sheet for 4-hydroxy-2-Piperidinone indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

properties

IUPAC Name

4-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAKTIAKXMBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460054
Record name 4-hydroxy-2-Piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-Piperidinone

CAS RN

476014-76-3
Record name 4-hydroxy-2-Piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-piperidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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